Enhanced Lipophilicity vs. Unbranched Analogs
2-[4-(Tert-pentyl)phenoxy]phenylamine demonstrates significantly higher predicted lipophilicity compared to a tert-butyl analog or a para-substituted positional isomer. This differentiation is quantifiable via logP calculations. Specifically, 2-[4-(Tert-pentyl)phenoxy]phenylamine has a reported logP of 5.33 , whereas the structurally similar 4-[4-(tert-pentyl)phenoxy]phenylamine, where the ether linkage is para to the amine, exhibits a significantly lower predicted logP of approximately 1.27-1.48 . This difference of over 4 log units translates to a theoretical >10,000-fold difference in partition coefficient, highlighting a profound impact on solubility in organic phases and potential membrane permeability [1].
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | 5.33 |
| Comparator Or Baseline | 4-[4-(tert-pentyl)phenoxy]phenylamine: 1.27-1.48 (predicted) |
| Quantified Difference | ~4 log units higher |
| Conditions | Predicted/calculated data from chemical databases and software platforms (e.g., ACD/Labs Percepta) |
Why This Matters
A higher logP is crucial for applications requiring better partitioning into non-polar environments, such as in the design of lipophilic probes, non-polar media additives, or compounds intended for enhanced membrane interaction.
- [1] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. View Source
